2-methyloxirane;octadecanoate;oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

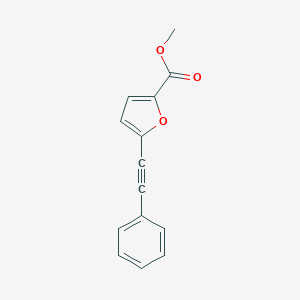

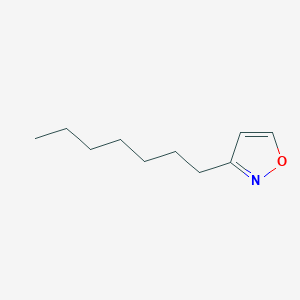

2-methyloxirane;octadecanoate;oxirane is a synthetic polymer composed of ethylene glycol and octadecanoic acid. It is a white, water-soluble, biocompatible substance that has been used in a variety of applications, including drug delivery systems, tissue engineering, and medical devices.

Mechanism of Action

Target of Action

Oxirane, methyl-, polymer with oxirane, monooctadecanoate is a complex compound used in the synthesis and formulation of industrial products It’s known to function as a surfactant, suggesting that it interacts with various substances to alter their surface properties .

Mode of Action

As a surfactant, it likely reduces surface tension, enhancing the mixing and interaction of different substances in industrial applications

Biochemical Pathways

As a surfactant, it may influence a variety of processes where surface tension plays a role, but the specifics would depend on the context of its use .

Pharmacokinetics

Given its use in industrial applications, it’s likely that these properties vary significantly based on the specific conditions of use .

Result of Action

The result of the action of Oxirane, methyl-, polymer with oxirane, monooctadecanoate is primarily the alteration of surface properties of substances in industrial applications, facilitating their interaction and mixing . The specific molecular and cellular effects would depend on the context of its use and the substances it interacts with.

Preparation Methods

The synthesis of oxirane, methyl-, polymer with oxirane, monooctadecanoate typically involves the polymerization of alkylene oxides such as ethylene oxide and propylene oxide. The reaction conditions often include the use of catalysts to facilitate the polymerization process. Industrial production methods may involve the use of high-pressure reactors and controlled temperature conditions to ensure the desired molecular weight and polymer structure .

Chemical Reactions Analysis

2-methyloxirane;octadecanoate;oxirane undergoes various chemical

Properties

IUPAC Name |

2-methyloxirane;octadecanoate;oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-2-4-3;1-2-3-1/h2-17H2,1H3,(H,19,20);3H,2H2,1H3;1-2H2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXANOHRNLAJJO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

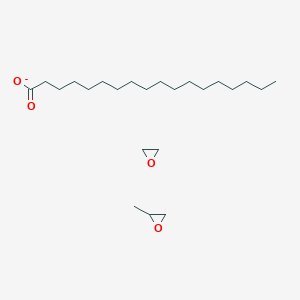

CCCCCCCCCCCCCCCCCC(=O)[O-].CC1CO1.C1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45O4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37231-60-0 |

Source

|

| Record name | Oxirane, 2-methyl-, polymer with oxirane, monooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037231600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.